N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide is a complex organic compound that features a pyrimidine ring substituted with a fluorophenoxy group and a thiophene-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors involved in inflammatory pathways. The fluorophenoxy and sulfonamide groups are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenoxy)pyrimidin-5-amine: Shares the pyrimidine and fluorophenoxy moieties but lacks the thiophene-2-sulfonamide group.
Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the pyrimidine and fluorophenoxy moieties.
Uniqueness
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the fluorophenoxy and thiophene-2-sulfonamide groups enhances its potential as a multifunctional compound in various applications.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S2/c15-11-4-1-2-5-12(11)21-14-16-8-10(9-17-14)18-23(19,20)13-6-3-7-22-13/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNFSWDONRAQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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